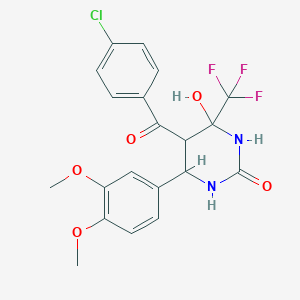

5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Beschreibung

The compound 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by:

- A 4-chlorobenzoyl group at position 3.

- A 3,4-dimethoxyphenyl substituent at position 6.

- A trifluoromethyl group and a hydroxy group at position 2.

Eigenschaften

Molekularformel |

C20H18ClF3N2O5 |

|---|---|

Molekulargewicht |

458.8 g/mol |

IUPAC-Name |

5-(4-chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C20H18ClF3N2O5/c1-30-13-8-5-11(9-14(13)31-2)16-15(17(27)10-3-6-12(21)7-4-10)19(29,20(22,23)24)26-18(28)25-16/h3-9,15-16,29H,1-2H3,(H2,25,26,28) |

InChI-Schlüssel |

NEZAIKZIIBUTTL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-Chlorbenzoyl)-6-(3,4-Dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:

Bildung des Tetrahydropyrimidinon-Kerns: Dies kann durch eine Biginelli-Reaktion erreicht werden, bei der ein Aldehyd, ein β-Ketoester und Harnstoff unter sauren Bedingungen umgesetzt werden.

Einführung der Chlorbenzoylgruppe: Dieser Schritt kann die Acylierung des Tetrahydropyrimidinon-Kerns mit 4-Chlorbenzoylchlorid in Gegenwart einer Base wie Pyridin beinhalten.

Anlagerung der Dimethoxyphenylgruppe: Dies kann durch eine Friedel-Crafts-Alkylierungsreaktion mit 3,4-Dimethoxybenzol und einem geeigneten Katalysator wie Aluminiumchlorid erfolgen.

Einbau der Trifluormethylgruppe: Dieser Schritt könnte die Verwendung von Trifluormethylierungsmitteln wie Trifluormethyljodid unter bestimmten Bedingungen beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Substitution: Die Chlorbenzoylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Aluminiumchlorid für Friedel-Crafts-Reaktionen, Palladium auf Kohlenstoff für Hydrierung.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(4-Chlorbenzoyl)-6-(3,4-Dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die strukturellen Merkmale der Verbindung ermöglichen es ihr, an diese Zielstrukturen zu binden, wodurch möglicherweise deren Aktivität gehemmt oder deren Funktion verändert wird. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations at Position 6

Compound A : 5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Structure : Position 6 features a 2-nitrophenyl group attached via a furan bridge.

- Key Differences: The nitro group is strongly electron-withdrawing, reducing electron density at the aryl ring compared to the 3,4-dimethoxyphenyl group in the target compound.

Compound B : 4-Hydroxy-5-(4-methoxybenzoyl)-6-(3,4-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Structure : Position 5 has a 4-methoxybenzoyl group, and position 6 is substituted with 3,4-dimethoxyphenyl .

- Key Differences: The 4-methoxybenzoyl group (vs. Similar 3,4-dimethoxyphenyl groups suggest comparable hydrogen-bonding capacity but distinct steric effects due to the absence of a chlorine atom .

Compound C : 5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

- Structure : Position 6 has a 4-fluorophenyl group.

- Key Differences: Fluorine’s high electronegativity and small size may improve membrane permeability compared to bulkier methoxy groups.

Physicochemical Properties

- Trifluoromethyl Group : Present in all compounds, contributing to high electronegativity and metabolic resistance.

- Methoxy vs. Nitro Groups : Methoxy groups (electron-donating) increase solubility but may reduce stability under oxidative conditions, whereas nitro groups (electron-withdrawing) enhance reactivity .

Biologische Aktivität

5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, identified by its CAS number 623936-46-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure features a tetrahydropyrimidinone core with various substituents that may influence its biological activity. The molecular formula is , and its structure can be represented as follows:

Antitumor Activity

Research has indicated that similar compounds in the tetrahydropyrimidinone class exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported, showcasing their potential as anticancer agents:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3a | HL60 | 20.2 ± 1.7 |

| 3b | HL60 | 16.4 ± 1.8 |

| 3c | HL60 | 27.2 ± 1.3 |

These values suggest that modifications to the chemical structure can enhance or diminish activity against specific cancer types .

The proposed mechanisms through which tetrahydropyrimidinones exert their biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

- Anti-inflammatory Effects : Some studies indicate that structural analogs possess anti-inflammatory properties, which could contribute to their overall therapeutic efficacy.

Case Studies and Research Findings

- Anticancer Studies : A study involving the synthesis and testing of related compounds demonstrated significant anticancer activity against human promyelotic leukemia (HL60) cells, with IC50 values indicating effective inhibition of cell proliferation .

- In Vivo Studies : Additional research has explored the effects of these compounds in animal models, showing promising results in reducing tumor growth and metastasis when administered in appropriate dosages.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.